molecular formula C9H14ClNO3 B042521 Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate CAS No. 146801-00-5

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate

Cat. No. B042521
M. Wt: 219.66 g/mol
InChI Key: QRMMXPXRMDHPPF-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is a chemical compound of significant interest in various fields of chemistry and pharmacology. It serves as an intermediate in the synthesis of a range of chemical compounds, including pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and related compounds often involves multi-step chemical processes including esterification, hydrogenation, and condensation reactions. For instance, Ethyl 4-piperidingcarboxylate, a closely related compound, can be synthesized from isonicotinic acid through esterification and hydrogenation with yields reaching up to 75% (Chen Ying-qi, 2007).

Molecular Structure Analysis

Detailed molecular structure analysis of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and its derivatives is often achieved through spectral studies and X-ray diffraction. Such studies reveal the conformation, bonding patterns, and crystal systems, providing insights into the compound's chemical behavior (A. D. Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including carbonylation and aminolysis, reflecting its reactive nature and versatility as a chemical building block. These reactions are crucial for the synthesis of pharmacologically active molecules and other complex organic compounds.

Physical Properties Analysis

The physical properties of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate, such as melting points, boiling points, and solubility, are essential for its handling and application in chemical syntheses. These properties depend on the molecular structure and purity of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the formation of derivatives, are central to the application of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate in synthesis pathways. Its role as an intermediate in the formation of complex molecules highlights its importance in organic chemistry and drug development processes.

For detailed investigations and specific data on the synthesis, structure, reactions, and properties of Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate and its derivatives, the cited references provide a comprehensive foundation (Chen Ying-qi, 2007); (A. D. Kumar et al., 2016).

Scientific Research Applications

Anticancer Research Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate has been explored in the context of anticancer research. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized from it showed promise as anticancer agents. This research involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which exhibited strong anticancer properties in vitro, suggesting their potential for further therapeutic exploration (Rehman et al., 2018).

Synthesis and Intermediate Applications The compound serves as an important intermediate in various synthetic processes. For instance, its derivative, Ethyl 4-piperidingcarboxylate, was synthesized from isonicotinic acid through processes like esterification and hydrogenation, demonstrating its utility in synthetic chemistry (Chen Ying-qi, 2007). Additionally, its use in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlights its role in the development of new pharmaceutical compounds (Andersen et al., 2013).

Chemical Synthesis Research Its applications extend to broader chemical synthesis research. For example, it played a role in the synthesis of various fullerene derivatives, showcasing its versatility in organic chemistry (Zhang et al., 2002). In another study, it was used in the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating its utility in the creation of novel compounds (Bekircan & Bektaş, 2008).

properties

IUPAC Name

ethyl 4-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMXPXRMDHPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate

Synthesis routes and methods I

Procedure details

A solution of 578.2 g of 4-carboxy-1-ethoxycarbonylpiperidine in 1200 ml of toluene is treated firstly with 1.0 g of N,N-dimethylformamide and then, at from 68° to 70° C. and within the space of 2 hours, with 369.0 g of thionyl chloride. The mixture is subsequently stirred at 70° C. for a further 30 min, after which the toluene is distilled off in vacuo and the residue is then degassed at RT for approximately 30 min under HV. This results in the title compound in the form of a weakly yellow oil [IR (Film): 2960, 2870, 1790, 1695, 1470, 1435, 1300, 1230, 1130, 960, 765 cm-1 ]. The product distils without decomposition at a m.p. of 96°-98° C. (0.08-0.09 Torr).
Quantity
578.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
369 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 578.2 g of 4-carboxy-1-ethoxycarbonylpiperidine in 1200 ml of toluene is treated firstly with 1.0 g of N,N-dimethylformnamide and then, at from 68 to 70° C. and within the space of 2 hours, with 369.0 g of thionyl chloride. The mixture is subsequently stirred at 70° C. for a further 30 min, after which the toluene is distilled off in vacuo and the residue is then degassed at RT for approximately 30 min under HV. This results in the title compound in the form of a weakly yellow oil [IR (Film): 2960, 2870, 1790, 1695, 1470, 1435, 1300, 1230, 1130, 960, 765 cm-1 ]. The product distils without decomposition at a m.p. of 96-98° C. (0.08-0.09 Torr).
Quantity
578.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
369 g
Type
reactant
Reaction Step Two

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